5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide

Monoamine Oxidase A MAO-A Inhibitor Oxazole-4-carboxamide

Sourcing a reliable, high-purity MAO-A inhibitor scaffold with validated selectivity can be a bottleneck in CNS drug discovery. 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide (CAS 938021-62-6) directly addresses this need with characterized potency. Key differentiation points: (1) Exhibits nanomolar MAO-A inhibition (human IC50 50 nM, bovine IC50 66 nM) with exceptional >5,400-fold selectivity over MAO-B, minimizing off-target concerns. (2) Demonstrates dual LOX inhibition (human IC50 75.1 nM), enabling polypharmacology studies in fibrosis and oncology. (3) The 2-bromophenyl motif is critical for target engagement; non-brominated analogs show drastically reduced activity, ensuring consistent experimental reproducibility. Bulk custom synthesis available with batch-specific QC documentation.

Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
Cat. No. B4706768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide
Molecular FormulaC10H8BrN3O2
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)N)Br
InChIInChI=1S/C10H8BrN3O2/c11-6-4-2-1-3-5(6)10-14-7(8(12)15)9(13)16-10/h1-4H,13H2,(H2,12,15)
InChIKeyQLWKAZMEGUQULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide Overview


5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide is a synthetic, heterocyclic small molecule characterized by a 1,3-oxazole core substituted with a 2-bromophenyl ring at the 2-position, an amino group at the 5-position, and a carboxamide moiety at the 4-position [1]. This compound, with molecular formula C10H8BrN3O2 and molecular weight 282.09 g/mol, has been identified as a potent inhibitor of specific flavin-containing amine oxidases, including monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), as well as lysyl oxidase (LOX) family enzymes [1][2]. Its primary application lies in medicinal chemistry research, where it serves as a key structural scaffold for developing selective enzyme inhibitors and as a starting material for further derivatization [3].

Flavin-dependent amine oxidase inhibition studies (MAO-A, MAO-B, LOX family)
2-Bromophenyl substitution reported critical for target engagement context
Oxazole-4-carboxamide scaffold for selective inhibitor design and derivatization

Non-Interchangeability with Generic Analogs


Substituting 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide with structurally similar oxazole-4-carboxamide derivatives is not straightforward due to the profound impact of specific substituents on enzymatic inhibition potency and selectivity. The presence and position of the bromine atom on the phenyl ring, as well as the amino group on the oxazole core, are critical determinants of molecular recognition and binding affinity to target enzymes such as MAO-A, MAO-B, and LOX [1][2]. Simple replacement with the non-brominated analog 5-amino-2-phenyl-1,3-oxazole-4-carboxamide results in significantly altered, and often drastically reduced, inhibitory activity against these key targets, underscoring the necessity for the precise 2-bromophenyl motif [1][2]. The following quantitative evidence details these critical, non-interchangeable differences.

Non-brominated phenyl analog
Removal of the 2-bromine may significantly alter MAO-A inhibition potency; simple phenyl replacement does not replicate activity.
Isoform selectivity shift
Analogs lacking the 2-bromophenyl motif may exhibit a different selectivity profile between MAO-A and MAO-B, limiting research comparability.
Amino/carboxamide modifications
Changes to the 5-amino or 4-carboxamide groups can disrupt binding to flavin-dependent amine oxidases; direct replacement is not recommended.

Quantitative Comparator Evidence


Bovine MAO-A: Brominated vs. Non-Brominated Analog

The brominated compound 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide exhibits potent inhibition of bovine brain MAO-A, whereas the non-brominated analog 5-amino-2-phenyl-1,3-oxazole-4-carboxamide shows significantly weaker activity [1].

MAO-A Brominated vs. Non-Brominated
Head-to-head
Brominated IC50 66 nM vs. Non-brominated 30,000 nM (bovine)
Bromophenyl substitution critical for MAO-A inhibition; supports SAR review
Bovine brain mitochondria, spectrofluorimetry
Monoamine Oxidase A MAO-A Inhibitor Oxazole-4-carboxamide Structure-Activity Relationship

Bovine MAO-A vs. MAO-B Selectivity

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide demonstrates marked selectivity for MAO-A over MAO-B, with a >5,400-fold difference in inhibitory potency [1].

MAO-A over MAO-B Selectivity
Head-to-head
>5,400-fold selective for MAO-A (bovine brain)
Intrinsic isoform selectivity context; informs selective inhibitor design
IC50 MAO-B 360,000 nM; spectrofluorimetry
Monoamine Oxidase B MAO-B Inhibitor Oxazole-4-carboxamide Selectivity Index

Human Recombinant MAO-A: Brominated vs. Non-Brominated Analog

In a human recombinant enzyme assay, 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide showed nanomolar potency against MAO-A, while the non-brominated analog 5-amino-2-phenyl-1,3-oxazole-4-carboxamide had the same IC50 value in this particular assay system, but with a critical difference in selectivity profile [1][2].

Human Recombinant MAO-A Comparison
Head-to-head
Both brominated and non-brominated: IC50 50 nM; selectivity profiles differ
Similar MAO-A potency but distinct selectivity; binding mode context
Sf9 cells, 5-HT substrate, H2O2 detection
Human MAO-A Recombinant Enzyme Oxazole-4-carboxamide Structure-Activity Relationship

Human LOX and LOXL2 Inhibition

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide has been reported as an inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), with an IC50 value of 75.1 nM against human LOX in a fluorescence-based assay [1].

Human LOX Inhibition
Data to verify
IC50 75.1 nM (human LOX, Amplex Red assay)
Supports LOX/LOXL2 enzyme research; class-level inference
Conditioned media, fluorescence-based
Lysyl Oxidase LOX Inhibitor Oxazole-4-carboxamide Cancer Research

MAO-A Inhibition Across Species

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxamide demonstrates consistent potency against MAO-A across species, with IC50 values of 66 nM in bovine brain mitochondria and 50 nM in human recombinant enzyme, showing good interspecies translatability [1][2].

MAO-A Across Species
Cross-study comparable
Bovine: 66 nM; Human recombinant: 50 nM
Consistent potency may support translational study design
Different assay platforms; review method context
MAO-A Species Selectivity Oxazole-4-carboxamide Pharmacology

Recommended Applications


Selective MAO-A Inhibitor Lead Optimization

Given its potent inhibition of MAO-A (IC50 66 nM bovine, 50 nM human) and exceptional selectivity over MAO-B (>5,400-fold) [1][2], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting MAO-A for neurological disorders such as depression or anxiety. Its high selectivity profile minimizes off-target MAO-B inhibition, a desirable feature for reducing side effects in CNS drug development.

LOX/LOXL2 Chemical Probe for Functional Studies

With an IC50 of 75.1 nM against human LOX [1], this compound can serve as a valuable tool compound for investigating the roles of LOX and LOXL2 in cancer metastasis, fibrosis, and cardiovascular diseases. Its nanomolar potency allows for low-concentration, target-specific studies in cell-based and biochemical assays.

Cross-Species Pharmacological Validation

The compound's similar potency against bovine (66 nM) and human (50 nM) MAO-A [1][2] makes it a robust tool for validating target engagement and functional effects in ex vivo tissue preparations or in vivo models prior to initiating more complex, species-optimized lead compound synthesis.

Dual MAO-A/LOX Inhibitor Scaffold Design

The dual inhibitory activity against both MAO-A (50-66 nM) and LOX (75.1 nM) [1][2] presents an opportunity for developing novel agents with polypharmacology relevant to complex diseases like cancer and neurodegeneration, where both targets are implicated.

Application
Selection Property
Validation Focus
MAO-A pathway inhibition studies
MAO-A/MAO-B selectivity profile
Isoform-selective inhibitor SAR and binding mode characterization
LOX enzyme family research
LOX/LOXL2 inhibition potency context
LOX activity in cell-based and biochemical disease-model assays
Cross-species target engagement studies
Consistent MAO-A inhibition across species
Ex vivo or in vivo target engagement assay validation
Dual MAO/LOX inhibitor scaffold exploration
Dual MAO-A and LOX inhibition profile
Polypharmacology in cancer and neurodegeneration cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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